N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazolyl group and linked via an ethylamino bridge to a benzo[d][1,3]dioxole-5-carboxamide moiety. Its design likely aims to optimize solubility, bioavailability, and target binding through strategic placement of polar groups (e.g., carboxamide) and hydrophobic aromatic systems .
Properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-12-19-6-7-24(12)17-9-16(22-10-23-17)20-4-5-21-18(25)13-2-3-14-15(8-13)27-11-26-14/h2-3,6-10H,4-5,11H2,1H3,(H,21,25)(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACLZAUASVTJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate carboxylic acids.
Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds.
Linking the two moieties: The benzo[d][1,3]dioxole and pyrimidine units are connected through an ethyl chain using nucleophilic substitution reactions.
Final amide formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under amide coupling conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrimidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Introduction of various functional groups (e.g., halogens, alkyl groups) on the aromatic rings.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activity.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The pyrimidine and imidazole rings play crucial roles in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Compounds 2u, 2v, 2w, and 2x from Chemical Science share a pyrazolo[3,4-d]pyrimidine core, differing from the target’s pyrimidine scaffold. However, substituent strategies are analogous:
- The target’s benzo[d][1,3]dioxole may offer similar aromatic interactions but with improved metabolic stability due to reduced sulfur content.
- Compound 2v: Features a biotinylated pentanamide side chain, emphasizing target specificity. The target’s ethylamino linker may prioritize cell permeability over ligand-receptor specificity.
- Synthetic Yields : The target’s synthesis efficiency (unreported in evidence) could be benchmarked against 2u (71%), 2v (39%), and 2w (92%), suggesting that steric hindrance or purification challenges vary with substituent complexity .
Thiazolecarboxamide Derivatives ()
Biopharmacule’s BP 27384 and BP 27385 include thiazolecarboxamide moieties but differ in core structure (piperazinyl-pyrimidine vs. the target’s imidazolyl-pyrimidine). Key contrasts:
- N-Methylation : BP 27385’s N-methylation on the carboxamide could reduce hydrogen-bonding capacity relative to the target’s primary carboxamide, impacting solubility and target affinity .
Physicochemical and Analytical Characterization
All compounds in and were characterized via $^1$H NMR, $^13$C NMR, and HRMS, establishing a standard protocol for validating the target’s structure and purity. Notably, the target’s benzodioxole ring would produce distinct NMR signals (e.g., dioxole protons at δ 5.9–6.1 ppm) compared to benzoxazole or thiazole analogs .
Research Implications and Limitations
While the target compound’s biological data remain unreported in the provided evidence, structural parallels suggest it may outperform analogs in solubility (due to benzodioxole) and synthetic accessibility (simpler core than pyrazolo-pyrimidines). However, the absence of chlorophenyl or biotinylated groups ( ) may limit its utility in targeted therapies. Further studies should explore kinase inhibition assays and pharmacokinetic profiling.
Biological Activity
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a pyrimidine ring, and a benzo[d][1,3]dioxole moiety, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of 356.37 g/mol.
Biological Activity Overview
Research indicates that compounds containing imidazole and pyrimidine rings often exhibit significant pharmacological activities, including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antimicrobial : Activity against bacteria and fungi.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in cancer progression.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as:
- Tubulin : Disruption of tubulin polymerization leading to cell cycle arrest.
- Enzymes : Inhibition of key enzymes involved in cancer metabolism.
Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 80 nM to 1 µM against various cancer cell lines including HCT-15 and HeLa. Specifically:
- Compound Efficacy : The compound showed promising results in inhibiting tubulin polymerization with an IC50 value lower than standard chemotherapeutics like colchicine .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 100 | Tubulin polymerization inhibition |
| HeLa | 200 | Induction of apoptosis |
| MDA-MB-468 | 150 | Cell cycle arrest in G2/M phase |
Antimicrobial Activity
Research has indicated that compounds with similar structures can effectively inhibit the growth of pathogenic bacteria. For instance:
- E. coli and S. aureus : Showed significant zone of inhibition in agar diffusion assays, suggesting strong antibacterial properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Clemizole | Imidazole-based | Antihistaminic |
| Omeprazole | Substituted imidazole | Antiulcer |
| Metronidazole | Imidazole-based | Antibacterial |
This compound stands out due to its dual action against both cancer cells and microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
